Comprehensive Technical Guide on Chloro(tert-butyl)phenylphosphine: Properties, Reactivity, and Applications in Advanced Cross-Coupling
Comprehensive Technical Guide on Chloro(tert-butyl)phenylphosphine: Properties, Reactivity, and Applications in Advanced Cross-Coupling
Executive Summary
In the realm of modern organometallic chemistry and pharmaceutical drug development, the design of highly active, stable transition-metal catalysts is paramount. Chloro(tert-butyl)phenylphosphine (CAS: 29949-69-7) serves as a critical electrophilic building block for synthesizing bulky, electron-rich phosphine ligands. By leveraging the unique steric demands of the tert-butyl group and the electronic tunability of the phenyl ring, this chlorophosphine enables the rapid construction of dialkylaryl or diarylalkyl phosphines. These derived ligands are foundational to accelerating challenging cross-coupling reactions, including Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.
This whitepaper provides an in-depth technical analysis of Chloro(tert-butyl)phenylphosphine, detailing its molecular architecture, strict handling requirements, and field-proven experimental protocols for downstream derivatization.
Molecular Architecture & Physicochemical Profile
The chemical behavior of Chloro(tert-butyl)phenylphosphine is dictated by its three distinct substituents attached to the central phosphorus(III) atom:
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The tert-Butyl Group: Provides immense steric bulk (large cone angle), which is crucial for promoting the reductive elimination step in palladium-catalyzed catalytic cycles. It is also strongly electron-donating, increasing the electron density on the metal center to facilitate oxidative addition.
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The Phenyl Group: Offers a flat, tunable π -system that can engage in secondary interactions with the metal center or substrates, providing a balance between steric hindrance and electronic stabilization.
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The Chloride Leaving Group: Renders the phosphorus center highly electrophilic, making it exceptionally reactive toward nucleophiles such as Grignard reagents, organolithiums, and even water.
Quantitative Data Summary
Table 1: Physicochemical Properties and Identifiers
| Property / Identifier | Value |
| Chemical Name | Chloro(tert-butyl)phenylphosphine |
| CAS Number | 29949-69-7 |
| Molecular Formula | C10H14ClP |
| Molecular Weight | 200.64 g/mol [1] |
| Boiling Point | 77-78 °C at 0.4 mmHg |
| Density | 1.064 g/mL at 25 °C |
| Refractive Index ( nD20 ) | 1.555 |
| Appearance | Colorless to light yellow liquid[2] |
Safety, Handling, and Storage Protocols
Due to the highly polarized P-Cl bond, Chloro(tert-butyl)phenylphosphine is dangerously reactive towards moisture and protic solvents. As a Senior Application Scientist, I mandate the use of strict Schlenk line techniques or a nitrogen/argon-filled glovebox for all manipulations involving this reagent.
Table 2: Hazard Classifications and Storage Requirements
| Parameter | Specification / Warning |
| GHS Signal Word | Danger |
| Hazard Statements | H226 (Flammable liquid), H314 (Causes severe skin burns and eye damage)[3] |
| Supplemental Hazards | EUH014 (Reacts violently with water)[3] |
| Transport Classification | UN 2920, Class 8 (Corrosive Liquid, Flammable)[3] |
| Storage Requirements | Store under inert atmosphere (Ar/N2), tightly closed, in a cool, dry environment. |
Causality Note: The violent reaction with water (EUH014) is driven by the rapid, exothermic hydrolysis of the P-Cl bond, which releases corrosive hydrogen chloride (HCl) gas and forms the corresponding phosphine oxide[3].
Mechanistic Pathways in Ligand Design
The primary utility of Chloro(tert-butyl)phenylphosphine lies in its role as an electrophilic precursor. When reacted with an alkyl- or aryl-metal nucleophile, the chloride is displaced, yielding a customized tertiary phosphine. These ligands are then coordinated to a Palladium(II) precursor, which is subsequently reduced in situ to the active Palladium(0) catalytic species.
Figure 1: Synthetic workflow from chlorophosphine precursor to active Pd(0) cross-coupling catalyst.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness in your synthetic workflows, the following step-by-step methodologies detail the transformation of Chloro(tert-butyl)phenylphosphine into stable, highly valuable intermediates.
Protocol 1: Controlled Hydrolysis to tert-Butyl(phenyl)phosphine oxide
Objective: Convert the highly reactive chlorophosphine into a stable secondary phosphine oxide, a critical precursor for isotope exchange or further fluorination[4].
Causality Insight: The P-Cl bond hydrolysis is highly exothermic. Performing this reaction in a moderately polar aprotic solvent (DCM) with dropwise water addition at 0 °C prevents violent splattering and suppresses uncontrolled over-oxidation pathways.
Step-by-Step Methodology:
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Preparation: Evacuate and backfill a dry 50 mL round-bottom flask with inert nitrogen gas.
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Dissolution: Add Chloro(tert-butyl)phenylphosphine (1.003 g, 10.00 mmol) and 20 mL of anhydrous dichloromethane (DCM) to the flask via syringe[4].
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Thermal Control: Submerge the reaction vessel in an ice bath (0 °C) and allow the solution to equilibrate for 10 minutes.
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Hydrolysis: Slowly add pure water (0.1802 g, 10.00 mmol) dropwise over 15 minutes. Critical: Do not add water in a single bolus; the localized heat generation will degrade the product.
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Maturation: Remove the ice bath. Allow the resulting solution to warm naturally to room temperature and stir continuously for 5 hours[4].
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Isolation: Upon completion (verified by the cessation of HCl evolution), directly rotary evaporate the mixture to remove the DCM and residual HCl.
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Yield: The process yields tert-Butyl(phenyl)phosphine oxide as a white solid (approx. 0.8864 g, 97% yield)[4].
Protocol 2: Synthesis and Resolution of Chiral Phosphinous Acid-Boranes
Objective: Isolate enantiopure phosphine building blocks for asymmetric catalysis[5]. Direct resolution of chlorophosphines is impossible due to their configurational lability and moisture sensitivity.
Figure 2: Workflow for the hydrolysis, protection, and chiral resolution of phosphine derivatives.
Step-by-Step Methodology:
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Pre-requisite: Convert the secondary phosphine oxide (from Protocol 1) into racemic tert-butylphenylphosphinous acid-borane using standard borane-dimethylsulfide protection protocols.
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Dissolution: Dissolve a sample of the racemic tert-butylphenylphosphinous acid-borane (0.980 g, 5 mmol) in 10 mL of anhydrous DCM[5].
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Chiral Agent Addition: Add the chiral resolving agent, (1R,2S)-ephedrine hemihydrate (0.871 g, 5 mmol), to the solution[5].
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Cloud Point Crystallization: Homogenize the mixture via stirring. Slowly add hexane dropwise until the clear solution becomes slightly cloudy. Practical Insight: The precise dielectric constant of the solvent mixture dictates the precipitation. Adding hexane too quickly will crash out the racemic mixture, ruining the diastereomeric excess.
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Crystallization: Leave the cloudy mixture undisturbed overnight at room temperature to allow the selective crystallization of the less soluble diastereomeric salt[5].
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Purification: Filter the formed precipitate and recrystallize it from a fresh hexane-DCM mixture to yield the diastereomerically pure salt (approx. 34% yield)[5].
Applications in Pharmaceutical Development
In drug discovery, the construction of complex active pharmaceutical ingredients (APIs) frequently relies on forming C-C and C-N bonds via cross-coupling. Ligands derived from Chloro(tert-butyl)phenylphosphine are uniquely suited for:
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Buchwald-Hartwig Aminations: The steric bulk of the tert-butyl group forces the palladium center into a lower coordination state (e.g., L1Pd(0) ), which is highly active for the oxidative addition of unactivated aryl chlorides.
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Suzuki-Miyaura Couplings: The electron-rich nature of the dialkylarylphosphine derivatives facilitates the transmetalation step with boronic acids, allowing for the coupling of sterically hindered ortho-substituted substrates.
References
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Chloro(tert-butyl)phenylphosphine | C10H14ClP | CID 185712 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]
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Cu(II)-Mediated direct 18F-dehydrofluorination of phosphine oxides in high molar activity Source: National Institutes of Health (NIH) URL:[Link]
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Resolution and Stereochemistry of tert-Butylphenylphosphinous Acid−Borane Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Chloro(tert-butyl)phenylphosphine | C10H14ClP | CID 185712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloro(tert-butyl)phenylphosphine | CymitQuimica [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Cu(II)-Mediated direct 18F-dehydrofluorination of phosphine oxides in high molar activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
